7-Nitronaphthalene-1-sulfonic acid
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Overview
Description
7-Nitronaphthalene-1-sulfonic acid is an organic compound derived from naphthalene, characterized by the presence of both nitro and sulfonic acid functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Nitronaphthalene-1-sulfonic acid can be synthesized through the nitration of naphthalene followed by sulfonation. The nitration process involves treating naphthalene with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The resulting nitronaphthalene is then subjected to sulfonation using oleum or sulfur trioxide to introduce the sulfonic acid group .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of ammonium salts of the intermediate compounds. The sulfonation is carried out in the presence of ammonium sulfate, which helps in achieving higher yields and better control over the reaction conditions .
Types of Reactions:
Common Reagents and Conditions:
Substitution: Reagents such as halogens and alkylating agents can be used in the presence of catalysts like Lewis acids.
Major Products:
Reduction: Naphthalene aminosulfonic acid.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
7-Nitronaphthalene-1-sulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-nitronaphthalene-1-sulfonic acid primarily involves its ability to undergo reduction and substitution reactions. The nitro group can be reduced to an amino group, which can then participate in further chemical transformations. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous media, facilitating its use in various chemical processes .
Comparison with Similar Compounds
- 1-Nitronaphthalene-4-sulfonic acid
- 1-Nitronaphthalene-5-sulfonic acid
- 1-Nitronaphthalene-6-sulfonic acid
- 1-Nitronaphthalene-7-sulfonic acid
Comparison: 7-Nitronaphthalene-1-sulfonic acid is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to other nitronaphthalene sulfonic acids, it offers distinct advantages in terms of its electrochemical behavior and suitability for dye synthesis .
Properties
CAS No. |
54220-77-8 |
---|---|
Molecular Formula |
C10H7NO5S |
Molecular Weight |
253.23 g/mol |
IUPAC Name |
7-nitronaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H7NO5S/c12-11(13)8-5-4-7-2-1-3-10(9(7)6-8)17(14,15)16/h1-6H,(H,14,15,16) |
InChI Key |
NXOIHHATVQOBMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)[N+](=O)[O-])C(=C1)S(=O)(=O)O |
Origin of Product |
United States |
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